

Application Notes and Protocols for AMG 837 Sodium Salt in MIN6 Cells

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Compound of Interest

Compound Name: AMG 837 sodium salt

Cat. No.: B10862298

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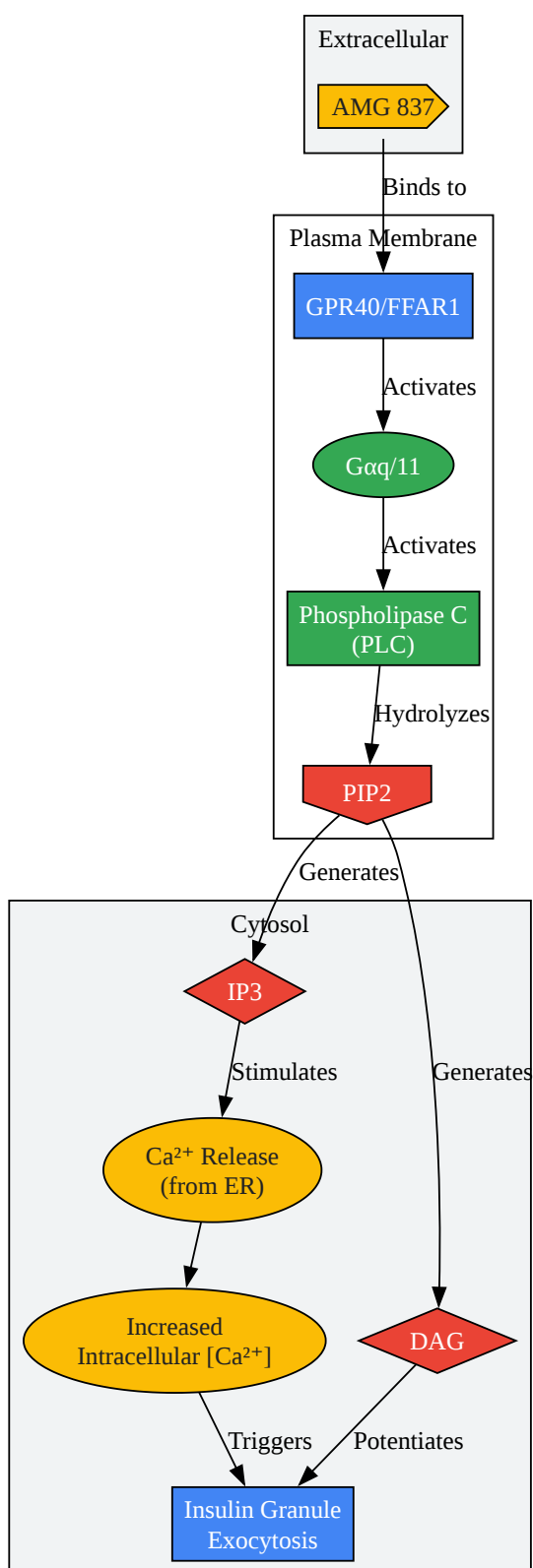
These application notes provide detailed protocols for utilizing **AMG 837 sodium salt**, a potent and selective GPR40/FFAR1 agonist, in MIN6 pancreatic beta-cells. The following sections detail the mechanism of action, experimental protocols for key assays, and expected outcomes, facilitating research into GPR40-mediated insulin secretion and its potential therapeutic applications in type 2 diabetes.

Introduction

AMG 837 is an orally active and partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic β -cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[2][3] Upon binding of an agonist like AMG 837, GPR40 activates a signaling cascade that potentiates the release of insulin in a glucose-dependent manner.[4][5] This glucose dependency makes GPR40 an attractive therapeutic target for type 2 diabetes, as it may minimize the risk of hypoglycemia associated with other insulin secretagogues. MIN6 cells, a mouse pancreatic beta-cell line, endogenously express GPR40 and are a widely used model system to study insulin secretion.

Mechanism of Action

AMG 837 potentiates glucose-stimulated insulin secretion through the activation of the Gq signaling pathway.

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Quantitative Data Summary

The following tables summarize the key quantitative parameters for **AMG 837 sodium salt** from published literature.

Table 1: In Vitro Efficacy of AMG 837

Parameter	Species/Cell Line	Assay	Value	Reference
EC50	Human GPR40 (in CHO cells)	Ca2+ Flux	13.5 nM	
EC50	Mouse GPR40 (in CHO cells)	Ca2+ Flux	22.6 nM	
EC50	Rat GPR40 (in CHO cells)	Ca2+ Flux	31.7 nM	
EC50	Mouse Islets	Insulin Secretion	142 ± 20 nM	
pIC50	Human FFAR1	[3H]AMG 837 Binding	8.13	

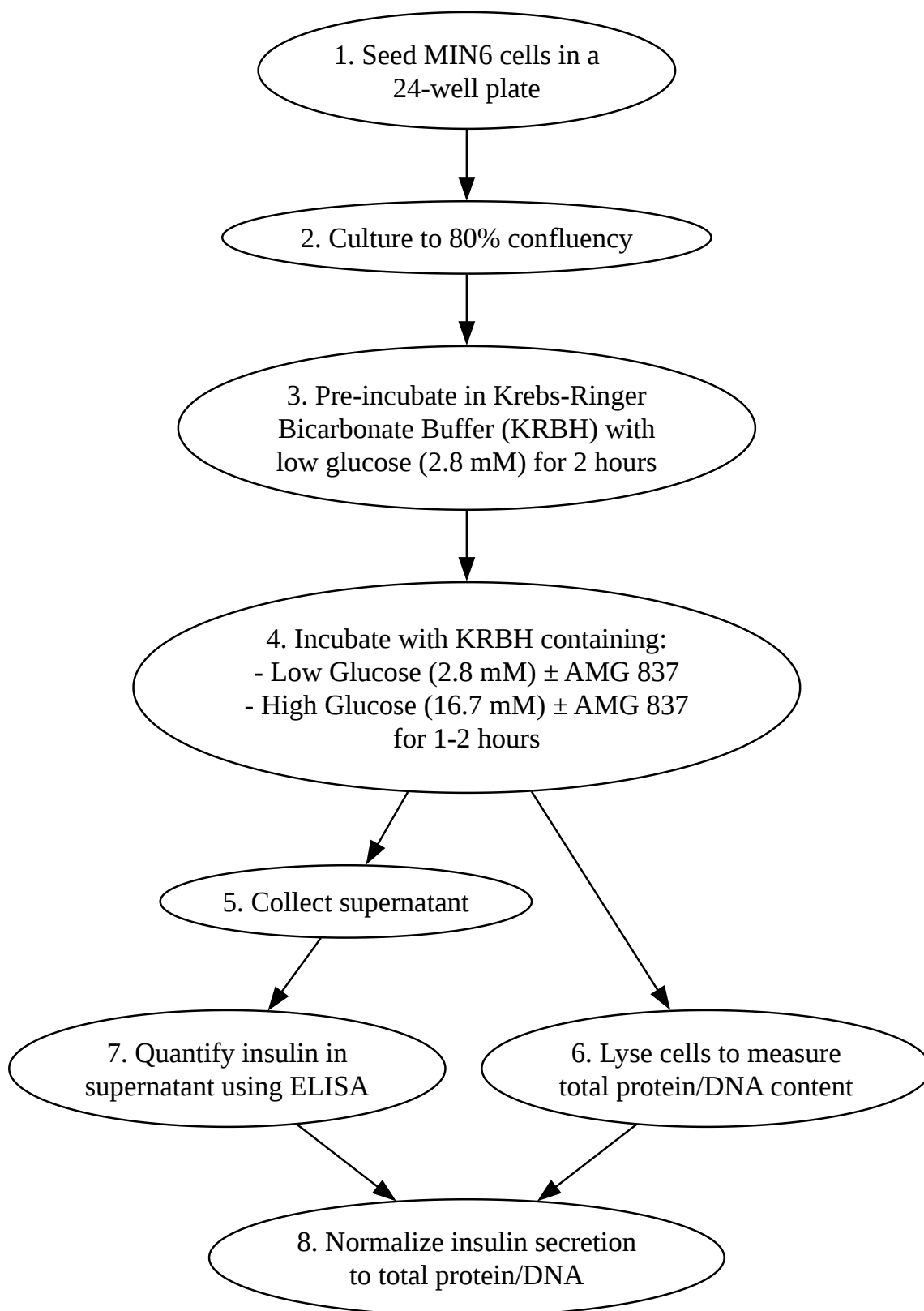
Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay	Cell Line	AMG 837 Concentration Range	Glucose Concentration
Glucose-Stimulated Insulin Secretion (GSIS)	MIN6	1 nM - 10 μ M	Basal (e.g., 2.8 mM) and Stimulatory (e.g., 16.7 mM)
Intracellular Calcium Flux	MIN6	10 nM - 1 μ M	Dependent on experimental design (e.g., 5.6 mM)
Cell Viability (e.g., MTT/XTT Assay)	MIN6	1 μ M - 50 μ M	Standard culture medium glucose (e.g., 25 mM)

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol details the procedure to measure the effect of AMG 837 on insulin secretion from MIN6 cells in response to varying glucose concentrations.



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Materials:

- MIN6 cells
- 24-well tissue culture plates
- Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% (w/v) BSA, pH 7.4. Prepare two versions: one with 2.8 mM glucose (low glucose) and one with 16.7 mM glucose (high glucose).
- **AMG 837 sodium salt** stock solution (e.g., 10 mM in DMSO)
- Insulin ELISA kit
- Cell lysis buffer (e.g., RIPA buffer)
- BCA protein assay kit or similar for normalization

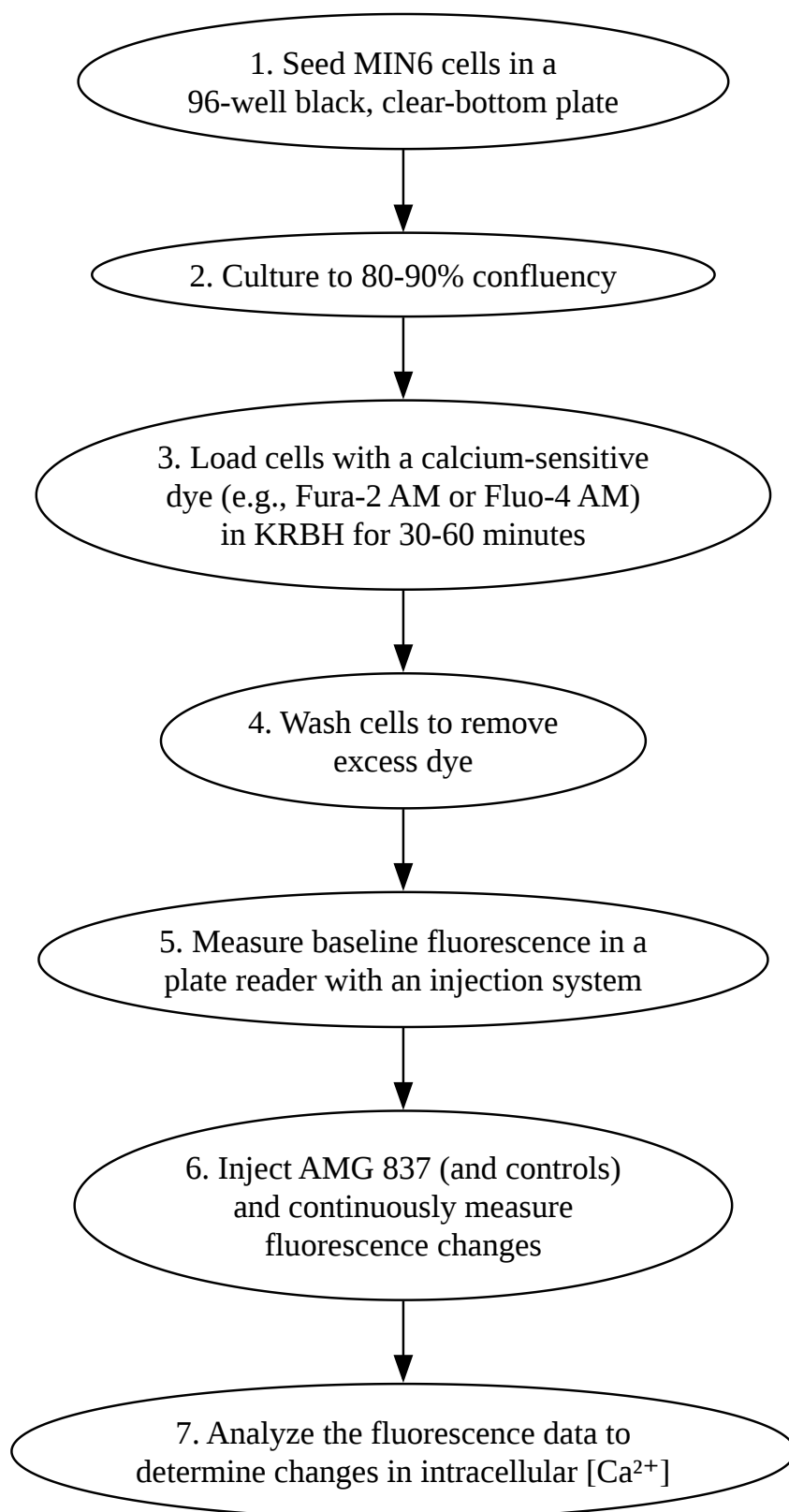
Procedure:

- Cell Seeding: Seed MIN6 cells in a 24-well plate at a density that will result in approximately 80% confluency at the time of the assay.
- Pre-incubation:
 - Gently wash the cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).
 - Pre-incubate the cells in 500 µL of KRBH containing 2.8 mM glucose for 2 hours at 37°C in a 5% CO₂ incubator.
- Treatment:
 - Carefully aspirate the pre-incubation buffer.
 - Add 500 µL of the appropriate treatment solution to each well. This will include:
 - Low glucose (2.8 mM) KRBH with vehicle (e.g., 0.1% DMSO)
 - Low glucose (2.8 mM) KRBH with various concentrations of AMG 837 (e.g., 1 nM to 10 µM)

- High glucose (16.7 mM) KRBH with vehicle
- High glucose (16.7 mM) KRBH with various concentrations of AMG 837
- Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
- Sample Collection:
 - Collect the supernatant from each well and store at -20°C for insulin measurement.
- Normalization:
 - Wash the cells with DPBS.
 - Lyse the cells in each well with a suitable lysis buffer.
 - Determine the total protein or DNA content of each well for normalization of insulin secretion data.
- Insulin Quantification:
 - Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

Intracellular Calcium Flux Assay in MIN6 Cells

This protocol describes how to measure changes in intracellular calcium concentration in MIN6 cells upon stimulation with AMG 837.



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Materials:

- MIN6 cells
- 96-well black, clear-bottom tissue culture plates
- KRBH buffer (as described in the GSIS protocol, with a moderate glucose concentration, e.g., 5.6 mM, is often used)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
- Pluronic F-127
- **AMG 837 sodium salt** stock solution
- A fluorescence plate reader with an automated injection system capable of kinetic reads.

Procedure:

- Cell Seeding: Seed MIN6 cells in a 96-well black, clear-bottom plate to achieve 80-90% confluency on the day of the assay.
- Dye Loading:
 - Prepare the dye loading solution by dissolving the calcium-sensitive dye (e.g., 2-5 μ M Fura-2 AM or Fluo-4 AM) in KRBH. The addition of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.
 - Aspirate the culture medium and wash the cells once with KRBH.
 - Add 100 μ L of the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
- Washing:
 - Aspirate the dye loading solution and wash the cells twice with 100 μ L of KRBH to remove any extracellular dye.
 - After the final wash, add 100 μ L of KRBH to each well.

- Measurement:
 - Place the plate in a fluorescence plate reader pre-warmed to 37°C.
 - Measure the baseline fluorescence for a short period (e.g., 1-2 minutes).
 - Use the automated injection system to add AMG 837 (at various concentrations) or control solutions to the wells.
 - Continue to measure the fluorescence kinetically for several minutes to capture the change in intracellular calcium concentration.
- Data Analysis:
 - The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Analyze the data by calculating the peak fluorescence response or the area under the curve.

Cell Viability Assay

It is important to assess whether the observed effects of AMG 837 are due to its specific agonistic activity or a result of cytotoxicity. A standard cell viability assay, such as the MTT or XTT assay, can be used.

Materials:

- MIN6 cells
- 96-well tissue culture plates
- Complete culture medium
- **AMG 837 sodium salt** stock solution
- MTT or XTT assay kit
- Plate reader capable of measuring absorbance at the appropriate wavelength.

Procedure:

- Cell Seeding: Seed MIN6 cells in a 96-well plate at a suitable density for a 24-48 hour incubation period.
- Treatment:
 - Allow the cells to adhere overnight.
 - Replace the medium with fresh culture medium containing various concentrations of AMG 837 (e.g., 1 μ M to 50 μ M) or vehicle control.
 - Incubate for 24 to 48 hours.
- Assay:
 - Perform the MTT or XTT assay according to the manufacturer's protocol. This typically involves adding the reagent to the wells, incubating for a specified time, and then measuring the absorbance.
- Data Analysis:
 - Calculate the cell viability as a percentage of the vehicle-treated control.

Troubleshooting

- High basal insulin secretion: Ensure MIN6 cells are not overgrown and that the pre-incubation step in low glucose is sufficient to bring insulin secretion to a basal level.
- Low signal in calcium assay: Check the efficiency of dye loading and ensure the plate reader settings are optimal for the specific dye used.
- Inconsistent results: Maintain consistent cell passage numbers and confluency between experiments, as the responsiveness of MIN6 cells can vary.

By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize **AMG 837 sodium salt** to investigate the role of GPR40 in MIN6 cells and its potential as a therapeutic agent.

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